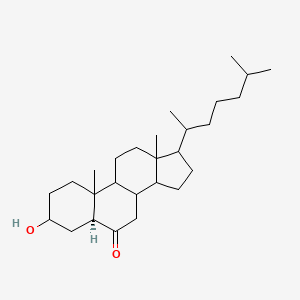
(5alpha,20S)-3-hydroxycholestan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5alpha,20S)-3-hydroxycholestan-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various fields including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5alpha,20S)-3-hydroxycholestan-6-one typically involves the reduction of cholesterol. One common method is the catalytic hydrogenation of cholesterol in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (5alpha,20S)-3-hydroxycholestan-6-one undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as chromic acid or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 5alpha-Cholestan-3beta,6-dione.
Reduction: Reduction typically yields 5alpha-Cholestan-3beta-ol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5alpha,20S)-3-hydroxycholestan-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It serves as a reference compound for the quantification of sterols in various samples .
Biology: Biologically, this compound is involved in the study of cholesterol metabolism and its derivatives. It is used to investigate the biochemical pathways and mechanisms of cholesterol conversion in living organisms .
Medicine: In medicine, this compound is studied for its potential role in the formation of gallstones and its effects on lipid metabolism. It is also used in the development of pharmaceutical formulations and as a reference standard in drug testing .
Industry: Industrially, the compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive molecules. It is also employed in the manufacture of agrochemicals and dyestuffs .
Wirkmechanismus
The mechanism of action of (5alpha,20S)-3-hydroxycholestan-6-one involves its interaction with various enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of bile acids and other metabolites. The compound can induce the formation of gallstones in the presence of sodium ions, highlighting its role in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Cholestanol: Another cholestanoid with similar structural features but differing in the position of hydroxyl groups.
Dihydrocholesterol: A derivative of cholesterol with a similar backbone but different functional groups.
Zymostanol: A related compound involved in cholesterol biosynthesis.
Uniqueness: (5alpha,20S)-3-hydroxycholestan-6-one is unique due to its specific hydroxylation pattern and its role in inducing gallstone formation. Its applications in lipid analysis and its involvement in cholesterol metabolism pathways also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(5S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19?,20?,21?,22?,23?,24-,26?,27?/m1/s1 |
InChI-Schlüssel |
JQMQKOQOLPGBBE-SNYJGDFASA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)[C@@H]4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Synonyme |
6-ketocholestanol 6-ketocholestanol, (3alpha,5alpha)-isomer 6-ketocholestanol, (3beta,5alpha)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















